Cas no 2001762-48-5 (1-(difluoromethyl)-4,4-difluorocyclohexan-1-amine)

1-(difluoromethyl)-4,4-difluorocyclohexan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-(difluoromethyl)-4,4-difluorocyclohexan-1-amine
- 2001762-48-5
- EN300-1946346
-
- インチ: 1S/C7H11F4N/c8-5(9)6(12)1-3-7(10,11)4-2-6/h5H,1-4,12H2
- InChIKey: QDBWGEBCROIOOW-UHFFFAOYSA-N
- SMILES: FC1(CCC(C(F)F)(CC1)N)F
計算された属性
- 精确分子量: 185.08276200g/mol
- 同位素质量: 185.08276200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 159
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 26Ų
1-(difluoromethyl)-4,4-difluorocyclohexan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1946346-0.5g |
1-(difluoromethyl)-4,4-difluorocyclohexan-1-amine |
2001762-48-5 | 0.5g |
$1221.0 | 2023-09-17 | ||
Enamine | EN300-1946346-2.5g |
1-(difluoromethyl)-4,4-difluorocyclohexan-1-amine |
2001762-48-5 | 2.5g |
$2492.0 | 2023-09-17 | ||
Enamine | EN300-1946346-1.0g |
1-(difluoromethyl)-4,4-difluorocyclohexan-1-amine |
2001762-48-5 | 1g |
$1572.0 | 2023-05-31 | ||
Enamine | EN300-1946346-5g |
1-(difluoromethyl)-4,4-difluorocyclohexan-1-amine |
2001762-48-5 | 5g |
$3687.0 | 2023-09-17 | ||
Enamine | EN300-1946346-0.1g |
1-(difluoromethyl)-4,4-difluorocyclohexan-1-amine |
2001762-48-5 | 0.1g |
$1119.0 | 2023-09-17 | ||
Enamine | EN300-1946346-0.05g |
1-(difluoromethyl)-4,4-difluorocyclohexan-1-amine |
2001762-48-5 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1946346-10.0g |
1-(difluoromethyl)-4,4-difluorocyclohexan-1-amine |
2001762-48-5 | 10g |
$6758.0 | 2023-05-31 | ||
Enamine | EN300-1946346-0.25g |
1-(difluoromethyl)-4,4-difluorocyclohexan-1-amine |
2001762-48-5 | 0.25g |
$1170.0 | 2023-09-17 | ||
Enamine | EN300-1946346-10g |
1-(difluoromethyl)-4,4-difluorocyclohexan-1-amine |
2001762-48-5 | 10g |
$5467.0 | 2023-09-17 | ||
Enamine | EN300-1946346-5.0g |
1-(difluoromethyl)-4,4-difluorocyclohexan-1-amine |
2001762-48-5 | 5g |
$4557.0 | 2023-05-31 |
1-(difluoromethyl)-4,4-difluorocyclohexan-1-amine 関連文献
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
1-(difluoromethyl)-4,4-difluorocyclohexan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2001762-48-5 and Product Name: 1-(difluoromethyl)-4,4-difluorocyclohexan-1-amine
The compound with the CAS number 2001762-48-5 and the product name 1-(difluoromethyl)-4,4-difluorocyclohexan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple fluorine atoms in its molecular structure not only enhances its chemical stability but also imparts specific electronic properties that make it a valuable candidate for various biochemical interactions.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, owing to their ability to modulate metabolic pathways and improve drug bioavailability. The 1-(difluoromethyl)-4,4-difluorocyclohexan-1-amine molecule, with its bifluoromethylated cyclohexane backbone, exemplifies this trend. Its synthesis involves intricate organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve the desired molecular architecture.
The structural motif of 1-(difluoromethyl)-4,4-difluorocyclohexan-1-amine is particularly noteworthy for its potential in designing novel therapeutic agents. The fluorine atoms at the C-1 and C-4 positions contribute to the compound's lipophilicity and metabolic stability, which are critical factors in drug design. Furthermore, the cyclohexane ring provides a rigid scaffold that can be easily modified to introduce additional functional groups, thereby expanding its pharmacological repertoire.
Recent studies have highlighted the role of fluorinated amines in the development of bioactive molecules. The amine group in 1-(difluoromethyl)-4,4-difluorocyclohexan-1-amine serves as a versatile handle for further derivatization, enabling the creation of a diverse array of pharmacophores. Researchers have leveraged this compound to develop inhibitors targeting various biological pathways, including enzyme inhibition and receptor binding. The fluorine atoms' ability to engage in hydrogen bonding and π-stacking interactions further enhances its binding affinity to biological targets.
The pharmacokinetic properties of 1-(difluoromethyl)-4,4-difluorocyclohexan-1-amine have been extensively studied to optimize its therapeutic efficacy. Preclinical trials have demonstrated that this compound exhibits favorable pharmacokinetic profiles, including prolonged half-life and reduced susceptibility to metabolic degradation. These attributes make it an attractive candidate for oral administration and long-term therapeutic use. Additionally, its low toxicity profile suggests potential for clinical translation into novel drug candidates.
The synthesis of 1-(difluoromethyl)-4,4-difluorocyclohexan-1-amine has also spurred innovation in green chemistry practices. Efforts have been made to develop sustainable synthetic routes that minimize waste generation and reduce environmental impact. These initiatives align with global trends toward eco-friendly pharmaceutical manufacturing processes. By integrating catalytic methods and solvent recovery systems, researchers have achieved significant improvements in both efficiency and sustainability.
Looking ahead, the future prospects of 1-(difluoromethyl)-4,4-difluorocyclohexan-1-amine are promising. Ongoing research aims to explore its applications in treating a wide range of diseases, including oncology and neurodegenerative disorders. The compound's unique structural features offer a rich foundation for designing next-generation therapeutics with enhanced efficacy and reduced side effects. Collaborative efforts between academia and industry are expected to accelerate the discovery pipeline for fluorinated pharmaceuticals.
In conclusion,1-(difluoromethyl)-4,4-difluorocyclohexan-1-amine (CAS No. 2001762-48-5) stands as a testament to the innovative spirit of modern pharmaceutical chemistry. Its structural complexity and versatile reactivity make it a cornerstone in the development of novel bioactive molecules. As research continues to uncover new applications for this compound, its significance in addressing global health challenges is set to grow exponentially.
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